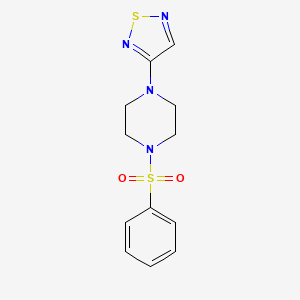

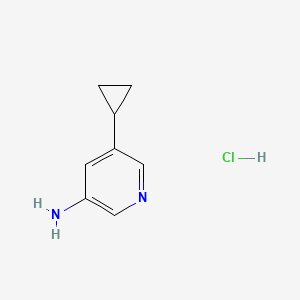

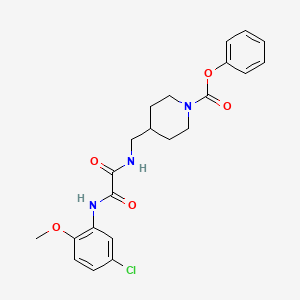

![molecular formula C26H19Cl5N2O4 B2861140 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate CAS No. 326017-85-0](/img/structure/B2861140.png)

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a piperidine ring and a benzoisoquinoline ring, both of which are common structures in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely be quite complex. It would contain a piperidine ring (a six-membered ring with one nitrogen atom), a benzoisoquinoline structure (a fused ring system containing a benzene ring and an isoquinoline), and a pentachlorobenzoate group (a benzene ring substituted with five chlorine atoms and a carboxylate ester group) .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. For example, the piperidine ring might undergo reactions typical of secondary amines, while the benzoisoquinoline could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would influence properties like its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Photopolymerization Initiators

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate has been utilized in the synthesis of acrylated naphthalimide one-component visible light initiators. These initiators, including compounds like ND-N-EA and ND-N-BEA, demonstrate good photopolymerization initiating performance and high migration stability in cured films. Their structures were confirmed through HR-MS, 1H NMR, and 13C NMR. The photochemical mechanisms of these compounds were explored using cyclic voltammetry (CV), density functional theory (DFT) calculations, and electron paramagnetic resonance (EPR) spectroscopy. Their applications suggest potential in creating advanced materials with specific light-induced polymerization capabilities (Yang et al., 2018).

Synthesis of Pyrano and Pyrimidines Derivatives

The compound is involved in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. This synthesis process involves the reaction of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and its analogs with benzoyl isothiocyanate, leading to 1-thioureido derivatives. These derivatives underwent cyclization to produce compounds with potential applications in pharmaceutical and chemical research, indicating the versatility of this compound in synthesizing complex heterocycles (Paronikyan et al., 2016).

Fluorescence Resonance Energy Transfer (FRET) Probe Development

This compound has been used to develop a fluorescence resonance energy transfer (FRET) probe for the ratiometric detection of Cr3+ ions in living cells. This probe exhibits high FRET efficiency and sensitivity towards Cr3+, with minimal interference from other common ions. The compound's ability to enable ratiometric fluorescence and colorimetric change makes it a valuable tool for biological and chemical sensing applications, especially in intracellular ion imaging (Adhikari et al., 2019).

将来の方向性

特性

IUPAC Name |

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,3,4,5,6-pentachlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl5N2O4/c27-19-18(20(28)22(30)23(31)21(19)29)26(36)37-12-11-33-24(34)14-6-4-5-13-16(32-9-2-1-3-10-32)8-7-15(17(13)14)25(33)35/h4-8H,1-3,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQUHFPKONZONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl5N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

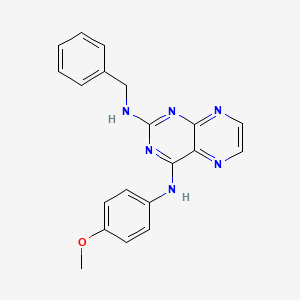

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2861057.png)

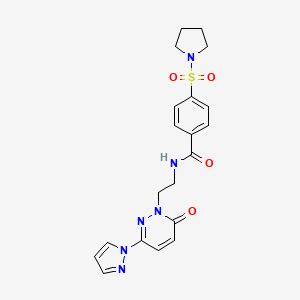

![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)

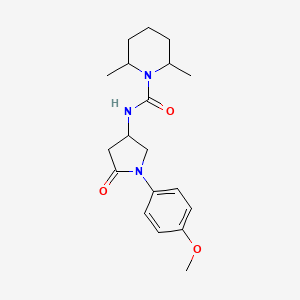

![(1R,9R)-11-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene](/img/structure/B2861074.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)